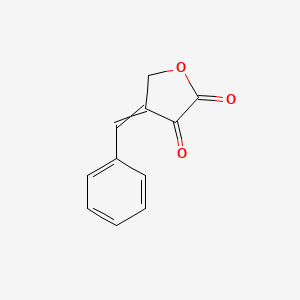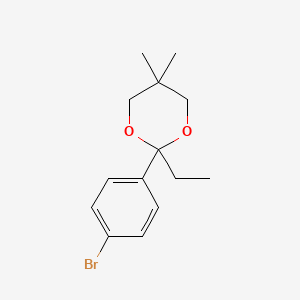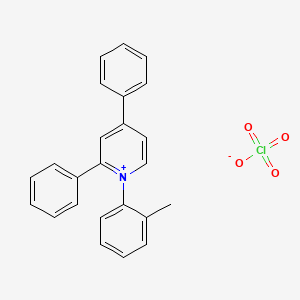
1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate is a heterocyclic aromatic compound that belongs to the pyridinium salts family. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring a pyridinium core with substituted phenyl groups, imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate typically involves the reaction of 2-methylphenylpyridine with diphenylpyridine under specific conditions. The reaction is often carried out in the presence of a strong acid, such as perchloric acid, which facilitates the formation of the pyridinium salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity levels required for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridinium rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include oxidized pyridinium derivatives, reduced pyridine compounds, and various substituted phenyl and pyridinium derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
- 1-(2-Methylphenyl)-2,4,6-trimethylpyridinium perchlorate
- 1-(3-Methylphenyl)-2,4-diphenylpyridinium perchlorate
- 1-(4-Methylphenyl)-2,4-diphenylpyridinium perchlorate
Uniqueness: 1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
93971-29-0 |
|---|---|
Fórmula molecular |
C24H20ClNO4 |
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)-2,4-diphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C24H20N.ClHO4/c1-19-10-8-9-15-23(19)25-17-16-22(20-11-4-2-5-12-20)18-24(25)21-13-6-3-7-14-21;2-1(3,4)5/h2-18H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
YPXDIESNBDZINT-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=C1[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


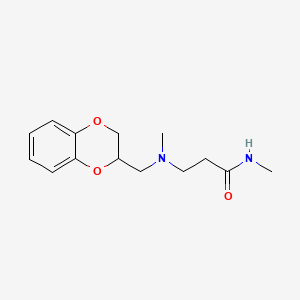
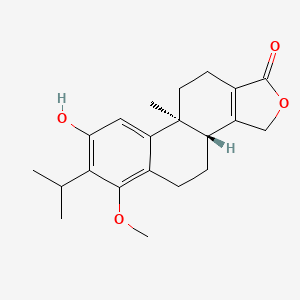
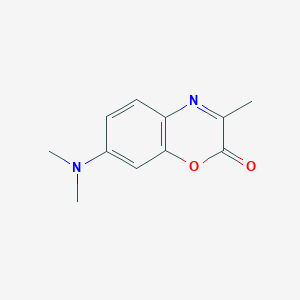
![1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14341922.png)

![1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]-](/img/structure/B14341929.png)
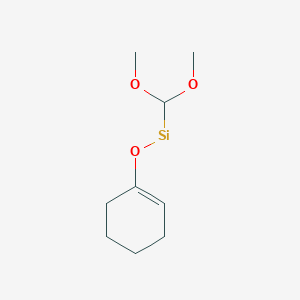
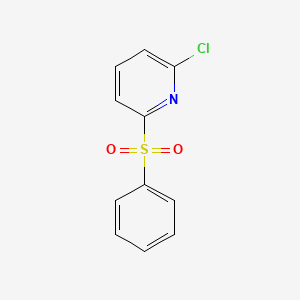
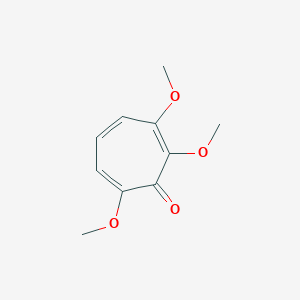
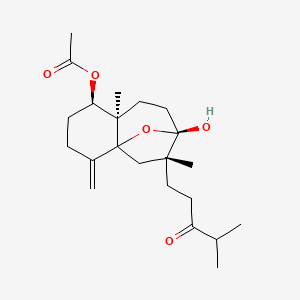
![[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14341966.png)
![4-{2-[(4-Hydroxyphenyl)sulfanyl]ethyl}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14341967.png)
